2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

C–N coupling regioselective synthesis ortho-bromo reactivity

2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (C13H8BrClN2, MW 307.57) is a dual-halogenated heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It features an ortho-bromophenyl substituent at the C2 position and a chlorine atom at the C6 position of the fused bicyclic core.

Molecular Formula C13H8BrClN2
Molecular Weight 307.57 g/mol
Cat. No. B13677785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
Molecular FormulaC13H8BrClN2
Molecular Weight307.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Cl)Br
InChIInChI=1S/C13H8BrClN2/c14-11-4-2-1-3-10(11)12-8-17-7-9(15)5-6-13(17)16-12/h1-8H
InChIKeyAPHKOCHICCJBST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (CAS 1427763-67-4): Core Identity and Procurement Classification


2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (C13H8BrClN2, MW 307.57) is a dual-halogenated heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It features an ortho-bromophenyl substituent at the C2 position and a chlorine atom at the C6 position of the fused bicyclic core . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, present in marketed drugs such as Zolpidem, Alpidem, and Zolimidine [1]. This particular derivative is primarily utilized as a versatile synthetic building block, where the ortho-bromophenyl group serves as a latent reactive handle for transition-metal-catalyzed C–N coupling and cyclization reactions, while the C6 chlorine provides a distinct site for further functionalization or electronic modulation [2].

Why 2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine Cannot Be Replaced by Close Structural Analogs in Synthesis or Screening


Within the imidazo[1,2-a]pyridine chemical space, seemingly minor positional or substituent variations produce functionally non-interchangeable compounds. The ortho-bromophenyl group at C2 is mechanistically essential as a reactive handle for intramolecular C–N coupling and tandem cyclization sequences that lead to tetracyclic scaffolds such as pyrido[2′,1′:2,3]imidazo[4,5-c]quinolines (PIQs) [1]. Para-bromo (CAS 96464-10-7) or meta-bromo isomers lack the requisite proximity to the imidazo nitrogen for regioselective N-aryl bond formation, rendering them unreactive in the same transformations [2]. The C6 chlorine substituent modulates both the electronic properties of the core and the lipophilicity of the molecule—calculated logP for the 6-chloro-2-phenyl analog is 3.65 vs. approximately 4.20–4.40 for the brominated derivative, a difference of ~0.6–0.8 log units that impacts solubility, membrane permeability, and chromatographic behavior [3]. In biological screening contexts, SAR studies on 6-chloroimidazo[1,2-a]pyridine antifungals demonstrate that the nature and position of aryl ring substituents significantly modulate MIC values against Candida parapsilosis (range: 19.36–89.38 µM), confirming that substitution patterns are not interchangeable [4].

Quantitative Differentiation Evidence for 2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine: Comparator-Based Analysis


Ortho-Bromophenyl Enables Regioselective Intramolecular C–N Coupling: Para- and Meta-Bromo Isomers Are Inert

The ortho-bromophenyl group at C2 is the sole structural feature that permits CuI/l-proline-catalyzed intramolecular C–N coupling with ammonia, initiating a tandem process to form pyrido[2′,1′:2,3]imidazo[4,5-c]quinolines (PIQs). The reaction proceeds via oxidative addition of the ortho-C–Br bond to a Cu(III) intermediate, followed by coordination with ammonia and subsequent acid-catalyzed oxidative cyclization with in situ-generated formaldehyde from DMSO [1]. Para-bromo (2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine, CAS 96464-10-7) and meta-bromo isomers cannot undergo this intramolecular N-aryl bond formation because the bromine is positioned too far from the imidazo nitrogen to achieve the requisite proximity for cyclization, making them unreactive substrates for this transformation [2].

C–N coupling regioselective synthesis ortho-bromo reactivity tandem cyclization

6-Chloro Substituent Is Tolerated Without Yield Penalty in One-Pot PIQ Synthesis: Direct Evidence from Substrate Scope

In the one-pot CuI/l-proline-catalyzed synthesis of PIQs from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, the substrate scope investigation explicitly included derivatives bearing chloro, methyl, fluoro, trifluoromethyl, and phenyl substituents at C6 and C7 positions. The authors report that the substituents on 2-(2-bromophenyl)imidazo[1,2-a]pyridine skeleton do not make a significant effect on the final yield of PIQ products [1]. This means 2-(2-bromophenyl)-6-chloroimidazo[1,2-a]pyridine can be directly employed as a substrate in this methodology without requiring deprotection or functional group interconversion, and the 6-chloro group remains intact in the final PIQ product, providing a handle for subsequent derivatization.

substrate scope 6-chloro tolerance PIQ synthesis reaction yield

Ligand-Free Ullmann-Type C–N Coupling with Azoles: Ortho-Bromophenyl Reactivity Produces 65–96% Yields

2-(2-Bromophenyl)imidazo[1,2-a]pyridines, including the 6-chloro derivative, undergo ligand-free copper-catalyzed Ullmann-type C–N coupling with various azoles (imidazole, pyrazole, benzimidazole, 1,2,3-triazole) to produce azole-substituted imidazo[1,2-a]pyridines in good to excellent yields (65–96%) [1]. This broad azole scope and high yield window are enabled specifically by the ortho-bromophenyl group's steric and electronic environment. The analogous 2-(4-bromophenyl) isomer, by contrast, lacks the steric proximity effects that facilitate this ligand-free coupling manifold and is not reported to participate in comparable transformations under ligand-free conditions [1].

Ullmann coupling azole-substituted imidazopyridines ligand-free catalysis copper-catalyzed

C6-Chloro Substituent Modulates Antifungal SAR: Class-Level Evidence from 6-Chloroimidazo[1,2-a]pyridine Derivatives

A 2025 SAR study on 6-chloroimidazo[1,2-a]pyridine-derived acrylonitriles evaluated ten derivatives against a clinical strain of Candida parapsilosis. Minimum inhibitory concentrations (MICs) ranged from 19.36 µM to 89.38 µM, with the nature and position of the aryl ring substituent significantly modulating antifungal efficacy. Electron-withdrawing and polarizable substituents on the aryl ring were identified as pharmacochemically relevant for enhancing activity [1]. The 2-(2-bromophenyl)-6-chloro derivative—bearing both the electron-withdrawing 6-chloro core and a polarizable ortho-bromophenyl group—thus occupies a distinct region of the SAR landscape that differs from the 2-phenyl, 4-bromophenyl, or 4-chlorophenyl variants.

antifungal SAR Candida parapsilosis 6-chloro substituent MIC

Physicochemical Differentiation: Calculated logP and Molecular Descriptors vs. Des-Bromo Analog

The presence of the ortho-bromine atom substantially increases lipophilicity relative to the non-brominated 6-chloro-2-phenyl analog. The calculated logP for 6-chloro-2-phenylimidazo[1,2-a]pyridine is 3.65 [1]. Addition of a bromine atom at the ortho position of the phenyl ring is estimated to increase logP by approximately 0.5–0.7 units based on Hansch substituent constants (πBr ≈ 0.86 for aromatic substitution, partially attenuated by ortho steric effects) [2]. This logP shift (from ~3.65 to an estimated ~4.20–4.40) places the compound in a more lipophilic region of chemical space, affecting its suitability for CNS target programs (optimal CNS logP ~2–4), membrane permeability predictions, and chromatographic retention behavior (e.g., reversed-phase HPLC retention time) [3].

lipophilicity logP drug-likeness physicochemical properties

Dual Halogen Architecture Enables Orthogonal Functionalization: Synthetic Versatility vs. Single-Halogen Analogs

2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine presents two electronically and sterically distinct halogen atoms: an sp² C–Br bond on the ortho-substituted phenyl ring and an sp² C–Cl bond at the C6 position of the electron-deficient imidazo[1,2-a]pyridine core. The ortho-bromophenyl C–Br bond undergoes oxidative addition with Cu(I) or Pd(0) catalysts under mild conditions, enabling selective C–N or C–C bond formation at this site [REFS-1, REFS-2]. The C6–Cl bond, being less reactive toward oxidative addition, can be preserved during these transformations or subsequently engaged under more forcing conditions (e.g., Pd-catalyzed cross-coupling at elevated temperatures). This contrasts with mono-halogenated analogs such as 2-phenyl-6-chloroimidazo[1,2-a]pyridine (CAS 168837-18-1), which lacks the second reactive handle, and 2-(2-bromophenyl)imidazo[1,2-a]pyridine (CAS 115769-03-4), which lacks the C6 functionalization site .

orthogonal reactivity dual halogenation sequential functionalization Suzuki coupling

Optimal Application Scenarios for 2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine: Evidence-Based Deployment


Synthesis of Pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline (PIQ) Libraries for Anticancer Screening

The compound serves as a direct substrate for the CuI/l-proline-catalyzed one-pot tandem C–N coupling/oxidative cyclization with ammonia and DMSO to generate 6-chloro-substituted PIQs—tetracyclic N-heterocycles with demonstrated anticancer relevance as isosteres of bioactive quinoline-fused compounds [1]. The 6-chloro group remains intact through the transformation, yielding a functionalizable PIQ product. The ortho-bromophenyl group is mechanistically essential for this transformation; para- and meta-bromo isomers cannot participate. This application is validated by the substrate scope study explicitly confirming that C6-substituted 2-(2-bromophenyl)imidazo[1,2-a]pyridines produce PIQ products without significant yield perturbation [1].

Ligand-Free Synthesis of Azole-Functionalized Imidazo[1,2-a]pyridines via Ullmann C–N Coupling

The ortho-bromophenyl group enables CuI-catalyzed, ligand-free Ullmann-type C–N coupling with imidazoles, pyrazoles, benzimidazoles, and in situ-generated 1,2,3-triazoles [2]. Reported yields of 65–96% across diverse azole partners make this a robust entry point for constructing N-heteroaryl-substituted compound collections. The 6-chloro substituent is preserved during this transformation, providing a secondary reactive site for subsequent cross-coupling or nucleophilic aromatic substitution. This methodology is particularly suited for medicinal chemistry groups seeking to avoid expensive, air-sensitive phosphine ligands while accessing azole-diversified imidazo[1,2-a]pyridine libraries [2].

Sequential Dual-Halogen Derivatization for Diversity-Oriented Synthesis (DOS)

The compound's two electronically differentiated halogen atoms (ortho-C–Br and C6–Cl) enable stepwise, site-selective functionalization without protecting group strategies [REFS-1, REFS-2]. In the first step, the more reactive ortho-bromophenyl C–Br bond can be engaged in Cu- or Pd-catalyzed C–N or C–C bond formation (Ullmann, Suzuki, Buchwald-Hartwig). The C6–Cl bond, deactivated by the electron-poor imidazo[1,2-a]pyridine core, survives this first step and can be subsequently activated under more forcing Pd-catalyzed conditions for a second diversification event. This orthogonal reactivity profile distinguishes the compound from mono-halogenated analogs and makes it an efficient single-starting-material entry point for generating structurally diverse screening compounds .

Antifungal Pharmacophore Exploration Against Candida Species

SAR data from a 2025 study on 6-chloroimidazo[1,2-a]pyridine derivatives against Candida parapsilosis (MIC range: 19.36–89.38 µM) demonstrate that the nature and position of the aryl substituent significantly modulate antifungal activity [3]. The target compound, with its ortho-bromophenyl group, provides a distinct electronic and steric profile (polarizable Br, steric ortho effect) that differentiates it from 4-bromophenyl, 4-chlorophenyl, and unsubstituted phenyl variants within the same scaffold class [3]. Medicinal chemistry teams exploring antifungal SAR would deploy this compound as a specific data point to map the electronic and positional requirements of the aryl-binding pocket.

Quote Request

Request a Quote for 2-(2-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.